![molecular formula C18H30O B14365441 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one CAS No. 92356-20-2](/img/structure/B14365441.png)
1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one is an organic compound with a complex structure, characterized by a cyclohexene ring substituted with a hexanone chain and a methylpent-3-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction between myrcene and methacrolein, followed by further functionalization to introduce the hexanone group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one
- 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-
- m-Camphorene
Uniqueness: 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one stands out due to its specific substitution pattern and the presence of both a cyclohexene ring and a hexanone chain
Propiedades
Número CAS |
92356-20-2 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]hexan-1-one |
InChI |
InChI=1S/C18H30O/c1-4-5-6-13-18(19)17-12-8-11-16(14-17)10-7-9-15(2)3/h9,11,17H,4-8,10,12-14H2,1-3H3 |
Clave InChI |
OGZVMUFBJHGWOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C1CCC=C(C1)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



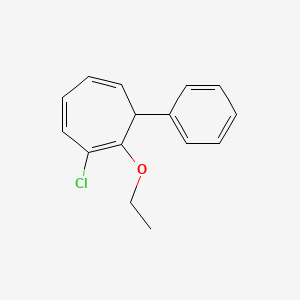
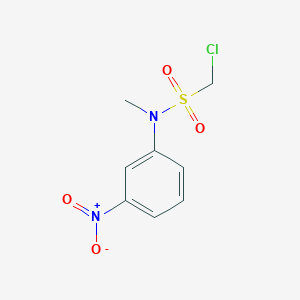
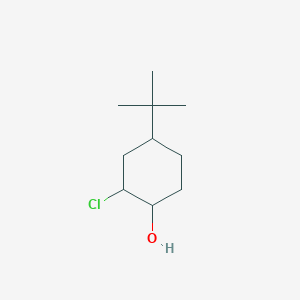
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
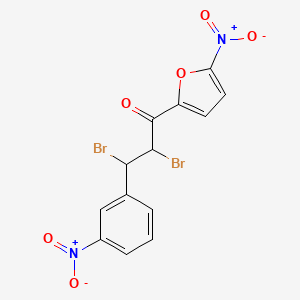
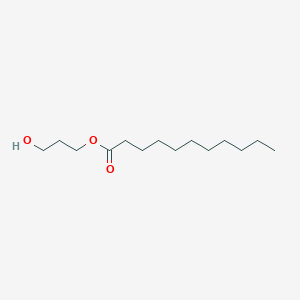
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)

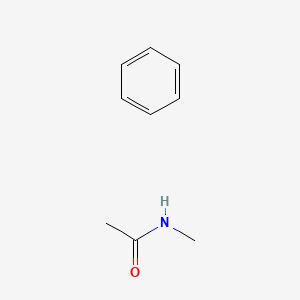
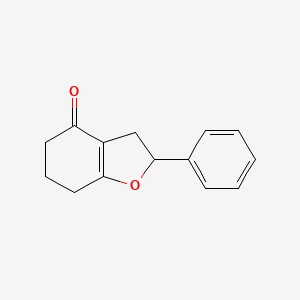
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

